Diprop-2-en-1-yl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diprop-2-en-1-yl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diprop-2-en-1-yl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Diprop-2-en-1-yl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on calcium channels in cellular models.
Medicine: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Diprop-2-en-1-yl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action leads to the relaxation of smooth muscle cells, particularly in the cardiovascular system, resulting in vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.
Amlodipine: A longer-acting dihydropyridine used in the treatment of hypertension and angina.
Felodipine: Known for its high selectivity for vascular smooth muscle.
Uniqueness: Diprop-2-en-1-yl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific diethylamino substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. This uniqueness can lead to different therapeutic applications and side effect profiles.
Properties
Molecular Formula |
C25H32N2O4 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H32N2O4/c1-7-15-30-24(28)21-17(5)26-18(6)22(25(29)31-16-8-2)23(21)19-11-13-20(14-12-19)27(9-3)10-4/h7-8,11-14,23,26H,1-2,9-10,15-16H2,3-6H3 |
InChI Key |
UMHUMGMCOPQTBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)C)C(=O)OCC=C |
Origin of Product |
United States |
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